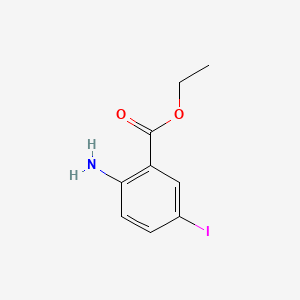

Ethyl 2-amino-5-iodobenzoate

Beschreibung

Contextualization within Halogenated Anthranilate Ester Research

Halogenated anthranilate esters are a class of compounds recognized for their utility in organic synthesis. The presence of halogens on the aromatic ring significantly influences the reactivity and properties of the molecule. For instance, the introduction of an iodine atom, as in Ethyl 2-amino-5-iodobenzoate, provides a reactive site for various cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. researchgate.net

Compared to its chlorinated or brominated analogs, the iodine substituent in this compound offers distinct advantages. The carbon-iodine bond is weaker and more polarizable, making it more susceptible to oxidative addition in catalytic cycles, such as those involving palladium catalysts. This enhanced reactivity allows for a broader scope of transformations, including Sonogashira, Suzuki, Stille, and Heck reactions, to be performed under milder conditions. researchgate.netscielo.br This positions this compound as a preferred precursor in many synthetic strategies where subsequent functionalization is desired.

Significance as a Versatile Intermediate in Contemporary Organic Synthesis

The trifunctional nature of this compound—possessing an amino group, an ethyl ester, and an iodine atom—makes it an exceptionally versatile intermediate in organic synthesis. chemblink.com Each of these functional groups can be selectively manipulated to build a wide array of molecular scaffolds.

The amino group can undergo various reactions, including acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. The diazonium salt, in particular, is a gateway to numerous other functionalities through Sandmeyer-type reactions. smolecule.com The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters.

The iodine atom is arguably the most versatile handle on the molecule. It serves as a linchpin for the introduction of new carbon-carbon and carbon-heteroatom bonds through a multitude of cross-coupling reactions. scielo.br For example, it is a key starting material in the synthesis of various heterocyclic compounds, such as benzodiazepin-2,5-diones and isoxazoles. scielo.brresearchgate.net Researchers have utilized this compound in the synthesis of biologically active molecules, including potential inhibitors of protein tyrosine phosphatases and precursors for pharmaceutical compounds. smolecule.com

A notable application is in the synthesis of 7-iodobenzodiazepin-2,5-diones, where this compound is first converted to 6-iodoisatoic anhydride (B1165640), which then undergoes condensation with α-amino acids. researchgate.netscielo.br Another significant synthetic route involves the aminocarbonylation of this compound to produce various 5-carboxamide and 5-glyoxylamide derivatives, some of which have shown cytotoxic potential against cancer cell lines. researchgate.net

Research Landscape and Emerging Methodological Paradigms

The research landscape for this compound is dynamic, with a continuous emergence of new synthetic methodologies and applications. Recent studies have focused on developing more efficient and sustainable synthetic protocols. For instance, microwave-assisted synthesis has been employed to accelerate reactions and improve yields in the preparation of benzodiazepine-2,5-diones from a derivative of this compound. researchgate.net

Palladium-catalyzed reactions remain a cornerstone of its application. Research has focused on optimizing reaction conditions for aminocarbonylation reactions to selectively form amides or α-ketoamides. researchgate.net These studies highlight the strong influence of reaction parameters on the product outcome. researchgate.net Furthermore, the development of novel catalytic systems continues to expand the synthetic utility of this versatile building block.

The exploration of this compound and its derivatives in medicinal chemistry is an active area of investigation. Its role as a scaffold for creating diverse molecular libraries for drug discovery is well-established. smolecule.com For example, derivatives of this compound have been investigated for their potential as antitubercular agents and as fluorescent probes for cancer cell imaging. researchgate.netnih.gov The synthesis of complex heterocyclic systems, such as 1,3,5-trisubstituted pyrazoles, from derivatives of this compound further showcases its importance in constructing novel chemical entities with potential biological activity. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-amino-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCLHSGOJPEKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475798 | |

| Record name | ETHYL 2-AMINO-5-IODOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268568-11-2 | |

| Record name | Benzoic acid, 2-amino-5-iodo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=268568-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 2-AMINO-5-IODOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-5-iodo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Amino 5 Iodobenzoate

Iodination Strategies from Precursor Compounds

The traditional and most direct approaches to synthesizing Ethyl 2-amino-5-iodobenzoate begin with readily available precursors like anthranilate esters or 2-aminobenzoic acid.

Direct Iodination of Anthranilate Esters

The direct iodination of ethyl anthranilate represents a straightforward method for producing the target compound. This electrophilic substitution reaction typically employs an iodinating agent to introduce an iodine atom at the para position to the amino group, which is a strong activating group. One common iodinating agent used for this purpose is iodine monochloride (ICl). thieme-connect.deresearchgate.net The reaction is often carried out in a solvent such as glacial acetic acid. thieme-connect.de The use of iodine monochloride is advantageous due to its polarized nature, which enhances the electrophilicity of the iodine atom and leads to faster reaction rates compared to using molecular iodine alone. researchgate.net

However, a notable challenge with this method is the potential for the formation of di-iodinated byproducts. Careful control of reaction conditions, such as temperature and stoichiometry of the reagents, is crucial to maximize the yield of the desired mono-iodinated product.

Iodination of Aminobenzoic Acids Followed by Esterification

An alternative and widely employed strategy involves a two-step process: the iodination of 2-aminobenzoic acid (anthranilic acid) followed by the esterification of the resulting 5-iodoanthranilic acid. This approach offers better control over the regioselectivity of the iodination.

A significant advancement in the iodination of 2-aminobenzoic acid is the use of an oxidizing agent in conjunction with molecular iodine. google.comgoogle.com Hydrogen peroxide (H₂O₂) is a commonly used and preferred oxidant for this transformation. google.comgoogle.comgoogleapis.com This method provides several advantages over traditional iodination techniques that use iodine in an aqueous potassium hydroxide (B78521) solution, which suffers from low yields (around 72.2%) and the wasteful formation of potassium iodide. googleapis.com

In the oxidant-mediated approach, 2-aminobenzoic acid is reacted with molecular iodine in a liquid phase, typically in a solvent like acetic acid, in the presence of hydrogen peroxide. google.comgoogle.comgoogleapis.com The hydrogen peroxide serves to oxidize the iodide formed during the reaction back to the electrophilic iodine species, ensuring the efficient consumption of the iodine reagent and minimizing the need for its recovery. google.com This leads to high yields and excellent quality of 2-amino-5-iodobenzoic acid. google.comgoogleapis.com The product often crystallizes directly from the reaction mixture upon the addition of water, simplifying the isolation process.

The molar ratio of hydrogen peroxide to molecular iodine is a critical parameter that influences the reaction's efficiency. Studies have shown that a molar ratio of approximately 1 to 4 of hydrogen peroxide to molecular iodine is optimal. google.comgoogleapis.com Deviating from this ratio can lead to decreased conversion of the starting material or the formation of side products. google.com

| Precursor | Reagents | Key Conditions | Product | Yield | Reference |

| 2-Aminobenzoic acid | Molecular Iodine, Hydrogen Peroxide | Acetic acid, Room Temperature to 50°C | 2-Amino-5-iodobenzoic acid | High | google.comgoogle.comgoogleapis.com |

| 2-Aminobenzoic acid | Iodine, Potassium Hydroxide | Aqueous solution | 2-Amino-5-iodobenzoic acid | ~72.2% | googleapis.com |

| Anthranilic acid | Iodine Monochloride | Dilute Hydrochloric acid, 5-20°C | 5-Iodoanthranilic acid | 88-90% | orgsyn.org |

Following the successful iodination of 2-aminobenzoic acid, the resulting 2-amino-5-iodobenzoic acid is then esterified to yield this compound. This is a standard esterification reaction, typically carried out by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Advanced Synthetic Routes

Beyond the traditional iodination strategies, more advanced and innovative methods have been developed for the synthesis of this compound.

Oxidative Ring-Opening Reactions (e.g., from 3-Aminoindazoles)

A novel approach involves the oxidative ring-opening of 3-aminoindazoles to produce 2-aminobenzoates. rsc.org This methodology provides a route to substituted anthranilate esters, including those with iodine substituents. While the specific synthesis of this compound via this method is detailed in supporting information of a study, it highlights a modern strategy for accessing this class of compounds. rsc.org The reaction typically involves treating a substituted 3-aminoindazole with an oxidizing agent, leading to the cleavage of the pyrazole (B372694) ring and formation of the corresponding 2-aminobenzoate (B8764639) derivative. rsc.org This method can offer access to a variety of substituted anthranilates that may be challenging to synthesize through direct aromatic substitution.

Multi-Component Reaction Platforms

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, represent a highly efficient and atom-economical approach in organic synthesis. tcichemicals.comfrontiersin.org While a direct multi-component synthesis of this compound is not prominently reported, the principles of MCRs are relevant to the synthesis of highly substituted aromatic systems. For instance, MCRs have been employed for the synthesis of various heterocyclic compounds, and similar strategies could potentially be adapted. researchgate.net The aminocarbonylation of ethyl 2-substituted 5-iodobenzoates, a process that can be part of a multi-step synthesis, has been investigated, showcasing the utility of these building blocks in creating diverse molecular architectures. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of this compound is a process where the optimization of reaction parameters is critical for maximizing yield and purity. Research into its synthesis reveals that the choice of starting materials, reagents, and reaction conditions significantly influences the outcome.

A prevalent synthetic route involves the direct iodination of an anthranilate precursor. One documented method starts with methyl anthranilate, which is reacted with granulated iodine and a hydrogen peroxide-urea complex in ethyl acetate (B1210297). This reaction, conducted at room temperature, has been reported to produce mthis compound in a high yield of 91%. The resulting methyl ester can then be converted to the corresponding ethyl ester through transesterification, or the parent 2-amino-5-iodobenzoic acid can be esterified with ethanol. scielo.br

The selection of the iodinating agent and solvent system is a key area for optimization. For instance, the use of iodine in the presence of an oxidizing agent like hydrogen peroxide is a common strategy. scielo.brchemicalbook.com The solvent choice can also be crucial; studies on related iodination reactions have shown that changing the solvent can dramatically affect reaction efficiency. iaea.org

Further studies on related substituted benzoates highlight the importance of precise control over reaction conditions. For example, in the aminocarbonylation of ethyl 2-substituted 5-iodobenzoates, the reaction conditions, including the palladium catalyst source and the base used, strongly dictate the product formation, whether it be amides or α-ketoamides. researchgate.net Temperature is another critical variable. In the synthesis of similar halogenated esters, lower temperatures are often favored to prevent side reactions such as poly-iodination.

The table below summarizes findings from a study on the synthesis of mthis compound, a direct precursor to the ethyl ester, highlighting the effectiveness of a specific set of reaction conditions.

| Starting Material | Reagents | Solvent | Reaction Time | Yield |

| Methyl anthranilate | Granulated iodine, Hydrogen peroxide-urea | Ethyl acetate | 1.5 hours | 91% |

| Data derived from a study on the synthesis of a precursor to this compound. scielo.br |

Yield enhancement is directly tied to these optimization strategies. By carefully selecting reagents, controlling temperature, and choosing appropriate solvents, side reactions are minimized, and the formation of the desired product is favored. Post-reaction purification, often involving washing with solutions like sodium thiosulfate (B1220275) to remove excess iodine, followed by recrystallization or chromatography, is essential for isolating the high-purity final product. scielo.br

Spectroscopic and Chromatographic Techniques for Synthetic Verification

The structural confirmation and purity assessment of synthesized this compound rely on a combination of spectroscopic and chromatographic methods. These analytical techniques provide definitive evidence of the compound's identity and quality.

Chromatographic Techniques: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to monitor the progress of the synthesis and to determine the purity of the final product. iaea.org For purification, flash column chromatography is a standard procedure. In one documented purification of this compound, a mobile phase of petroleum ether and ethyl acetate (10:1 v/v) was used with a silica (B1680970) gel column. rsc.org

Spectroscopic Techniques: Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed for structural elucidation.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands are observed.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3480, 3371 |

| C=O stretch (ester) | 1686 |

| C=C stretch (aromatic) | 1615 |

| Data obtained from a KBr pellet sample. rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of the molecule.

¹H NMR Data: The proton NMR spectrum shows distinct signals for the aromatic protons, the amine protons, and the protons of the ethyl ester group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.94 – 7.83 | m | - | Aromatic CH |

| 7.31 – 7.21 | m | - | Aromatic CH |

| 6.75 – 6.60 | m | - | Aromatic CH |

| 5.72 | brs | - | NH₂ |

| 4.28 | t | 6.6 | OCH₂CH₃ |

| 1.53 – 1.44 | m | - | OCH₂CH₃ |

| 0.98 | t | 7.4 | OCH₂CH₃ |

| Spectrum recorded in CDCl₃ at 500 MHz. rsc.org |

¹³C NMR Data: The carbon NMR spectrum provides signals for each unique carbon atom in the structure.

| Chemical Shift (δ) ppm | Assignment |

| 167.3 | C=O (ester) |

| 149.8 | C-NH₂ |

| 142.2 | Aromatic CH |

| 139.4 | Aromatic CH |

| 118.7 | Aromatic CH |

| 112.8 | C-CO₂Et |

| 75.8 | C-I |

| 51.7 | OCH₂CH₃ |

| Spectrum recorded in CDCl₃ at 126 MHz. Note: Specific assignments for the aromatic carbons and the ethyl group carbons were not fully provided in the source. The table presents the reported shifts. rsc.org |

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₉H₁₀INO₂), the expected molecular weight is approximately 291.09 g/mol . scbt.com High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Chemical Transformations and Derivatization Reactions of Ethyl 2 Amino 5 Iodobenzoate

Nucleophilic Substitution Reactions Involving the Aryl Halide Moiety

The iodine atom can be replaced by various nucleophiles, such as amines or alkoxides, typically under catalytic conditions to afford substituted benzoate (B1203000) derivatives. smolecule.com For example, reaction with an amine or thiol could yield the corresponding 5-amino or 5-thioether derivatives, respectively. These reactions significantly broaden the synthetic utility of the starting material, allowing for the introduction of diverse functionalities at the 5-position. smolecule.com

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions This table represents potential SNAr reactions based on the general reactivity of aryl iodides.

| Nucleophile | Potential Product | Typical Conditions |

|---|---|---|

| Amine (R-NH₂) | Ethyl 2-amino-5-(alkyl/aryl)aminobenzoate | Base, heat, sometimes metal catalyst (e.g., copper) |

| Alkoxide (R-O⁻) | Ethyl 2-amino-5-alkoxybenzoate | Base, heat, copper catalyst (Ullmann condensation) |

| Thiolate (R-S⁻) | Ethyl 2-amino-5-(alkyl/aryl)thiobenzoate | Base, often palladium or copper catalyst |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The iodo-substituent makes Ethyl 2-amino-5-iodobenzoate an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. smolecule.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org This methodology is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. acs.orgresearchgate.net The reaction of this compound with various arylboronic acids would yield 5-aryl-2-aminobenzoate derivatives, which are precursors to complex heterocyclic systems. researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is highly efficient for the synthesis of arylalkynes. Coupling this compound with a terminal alkyne like phenylacetylene (B144264) would produce Ethyl 2-amino-5-(phenylethynyl)benzoate. nih.gov These products can serve as key intermediates for the synthesis of heterocycles like indoles or quinolines. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene such as styrene (B11656) or an acrylate (B77674) ester would lead to the formation of a new carbon-carbon bond at the 5-position, yielding stilbene (B7821643) or cinnamate (B1238496) derivatives, respectively. nih.govresearchgate.net

Table 2: Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Base System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃) | Ethyl 5-aryl-2-aminobenzoate |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | Ethyl 2-amino-5-(alkynyl)benzoate |

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N, K₂CO₃) | Ethyl 2-amino-5-(alkenyl)benzoate |

Transformations of the Amino Group

The primary amino group is a key reactive site, enabling a variety of transformations including condensation, acylation, and diazotization.

The primary amino group of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines. amazonaws.comnih.gov This reaction is typically catalyzed by an acid and involves the formation of a carbon-nitrogen double bond (−N=CH−). researchgate.net The reaction with various substituted aromatic aldehydes can produce a library of imine derivatives, which are important intermediates and have been studied for their biological activities. orientjchem.org

The nucleophilic amino group can be easily acylated using acylating agents like acyl chlorides or anhydrides to form the corresponding amides. core.ac.ukescholarship.org For instance, reaction with acetyl chloride would yield Ethyl 2-(acetylamino)-5-iodobenzoate. This transformation is often used as a protection strategy for the amino group to prevent its interference in subsequent reactions.

Similarly, sulfonamidation can be achieved by reacting the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like pyridine. This reaction leads to the formation of a stable sulfonamide linkage, as seen in the synthesis of various biologically active molecules. mdpi.com

The aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgmasterorganicchemistry.com The resulting diazonium salt, Ethyl 5-iodo-2-diazoniumbenzoate, is a highly versatile intermediate because the diazonium group (–N₂⁺) is an excellent leaving group (as N₂ gas).

This intermediate can undergo a variety of Sandmeyer reactions, where it is treated with a copper(I) salt to replace the diazonium group with a halide (Cl, Br) or a cyano group (CN). nih.govwikipedia.org For example, treating the diazonium salt with copper(I) chloride (CuCl) would yield Ethyl 2-chloro-5-iodobenzoate. This two-step sequence provides a powerful method for introducing a range of substituents onto the aromatic ring that are not easily accessible through direct substitution methods. researchgate.net

Ester Group Modifications (e.g., Hydrolysis to Corresponding Acid)

The ethyl ester group of this compound can be readily modified, with the most common transformation being hydrolysis to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) in a co-solvent such as methanol (B129727) or ethanol (B145695). scielo.br Subsequent acidification of the reaction mixture precipitates the product, 2-amino-5-iodobenzoic acid. ontosight.ai This carboxylic acid is itself a valuable synthetic intermediate, for instance, in the preparation of various heterocyclic compounds. scielo.br

Table 3: Hydrolysis of Ethyl Ester

| Reaction | Reagents | Typical Conditions | Product | Yield |

|---|---|---|---|---|

| Base-catalyzed Hydrolysis | NaOH / MeOH | Heating/Reflux | 2-Amino-5-iodobenzoic acid | 89% (for methyl ester) scielo.br |

Cyclization Reactions to Form Heterocyclic Scaffolds (e.g., Benzodiazepine-2,5-diones)

The strategic placement of an amino group and a carboxylate functionality on the same aromatic ring makes this compound and its derivatives valuable precursors for the synthesis of various fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the benzene (B151609) ring can be annulated with a second ring, leading to the formation of important bicyclic scaffolds. A notable example of this is the synthesis of benzodiazepine-2,5-diones.

While direct cyclization of this compound is one possible route, a well-documented approach involves its hydrolysis to 2-amino-5-iodobenzoic acid, which then serves as a key intermediate. scielo.br This acid can be converted into 6-iodoisatoic anhydride (B1165640), a more reactive species for subsequent cyclization reactions. scielo.brresearchgate.net

An improved and efficient method for the synthesis of 7-iodobenzodiazepin-2,5-diones utilizes 6-iodoisatoic anhydride and various α-amino acids. scielo.br This reaction is effectively carried out under microwave irradiation in the presence of glacial acetic acid, which acts as a catalyst and solvent. scielo.brresearchgate.net This method provides good yields and requires a relatively simple purification process. scielo.br The condensation of 6-iodoisatoic anhydride with different α-amino acids leads to the formation of a diverse range of 7-iodobenzodiazepin-2,5-diones. researchgate.net

The general reaction scheme involves the opening of the isatoic anhydride ring by the amino group of the α-amino acid, followed by an intramolecular cyclization to form the seven-membered diazepine (B8756704) ring. The use of microwave irradiation significantly accelerates the reaction, with optimal conditions reported at 130 °C for 3 minutes. scielo.br This approach has been successfully applied to a variety of α-amino acids, demonstrating its versatility in generating a library of substituted benzodiazepine-2,5-diones. researchgate.net

The following table summarizes the synthesis of various 7-iodobenzodiazepin-2,5-diones from the reaction of 6-iodoisatoic anhydride with selected α-amino acids.

| Entry | α-Amino Acid | Product (7-iodobenzodiazepin-2,5-dione) | Yield (%) |

| 1 | Glycine | 7-iodo-1H-benzo[e] Current time information in Bangalore, IN.lookchem.comdiazepine-2,5(3H,4H)-dione | 68 |

| 2 | L-Alanine | (S)-7-iodo-3-methyl-1H-benzo[e] Current time information in Bangalore, IN.lookchem.comdiazepine-2,5(3H,4H)-dione | 70 |

| 3 | L-Valine | (S)-7-iodo-3-isopropyl-1H-benzo[e] Current time information in Bangalore, IN.lookchem.comdiazepine-2,5(3H,4H)-dione | 65 |

| 4 | L-Leucine | (S)-7-iodo-3-isobutyl-1H-benzo[e] Current time information in Bangalore, IN.lookchem.comdiazepine-2,5(3H,4H)-dione | 67 |

| 5 | L-Isoleucine | (3S,3'S)-7-iodo-3-sec-butyl-1H-benzo[e] Current time information in Bangalore, IN.lookchem.comdiazepine-2,5(3H,4H)-dione | 66 |

| 6 | L-Phenylalanine | (S)-3-benzyl-7-iodo-1H-benzo[e] Current time information in Bangalore, IN.lookchem.comdiazepine-2,5(3H,4H)-dione | 69 |

Data sourced from De La Cruz et al., 2018. scielo.brresearchgate.net

This methodology highlights a practical and efficient route to functionalized benzodiazepine-2,5-diones, where the iodine atom at the 7-position provides a handle for further chemical modifications through various cross-coupling reactions. researchgate.net

Strategic Applications in Advanced Organic Synthesis for Complex Molecule Construction

Building Block for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are core scaffolds in many pharmaceuticals, agrochemicals, and functional materials. kit.eduresearchgate.netmdpi.com Ethyl 2-amino-5-iodobenzoate serves as an essential precursor for the synthesis of various heterocyclic systems, including indoles, indazoles, quinoxalines, and quinazolinones. kit.eduresearchgate.net The amino group can act as a nucleophile or be transformed into other functionalities to facilitate ring-closing reactions, while the iodo group provides a handle for carbon-carbon and carbon-heteroatom bond formation, typically through transition-metal-catalyzed cross-coupling reactions.

For instance, the synthesis of regioisomeric 3,5-diarylisoxazoles has been achieved starting from ethyl N-acetyl-5-iodoanthranilate, a derivative of the title compound. researchgate.net Furthermore, its utility extends to the formation of 1,3,5-trisubstituted pyrazoles through reactions with substituted hydrazines. researchgate.net

Precursor in the Synthesis of Substituted Benzoic Acid Derivatives

The reactivity of the functional groups on this compound allows for its elaboration into a variety of substituted benzoic acid derivatives. The iodo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 5-position of the benzene (B151609) ring. nih.gov

A notable application is in the synthesis of 2,5-substituted benzoic acids that act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov In one synthetic route, mthis compound was coupled with 2-phenylethanethiol (B1584568) using a palladium catalyst to form methyl 2-amino-5-(phenethylthio)benzoate. nih.gov Another transformation involves the nitration of the amino group, converting mthis compound into methyl 5-iodo-2-(nitroamino)benzoate, which can then be used in the preparation of biphenyl (B1667301) benzoic acid derivatives. google.com

Furthermore, the aminocarbonylation of ethyl 2-substituted 5-iodobenzoates with various amine nucleophiles provides an efficient route to 5-carboxamide and 5-glyoxylamide derivatives. researchgate.netresearchgate.net The reaction conditions can be tuned to favor the formation of either amides or α-ketoamides, showcasing the compound's versatility. researchgate.netresearchgate.net

| Starting Material | Reaction Type | Product Class | Reference(s) |

| Mthis compound | Palladium-catalyzed cross-coupling | 2,5-Substituted benzoic acid esters | nih.gov |

| Mthis compound | Nitration | 2-(Nitroamino)benzoate esters | google.com |

| Ethyl 2-substituted 5-iodobenzoate | Aminocarbonylation | 5-Carboxamide and 5-glyoxylamide derivatives | researchgate.netresearchgate.net |

Role in the Elaboration of Polyfunctional Aromatic Architectures

The construction of polyfunctional aromatic architectures is crucial for developing new materials and therapeutic agents. This compound is an ideal starting point for such endeavors due to its inherent multifunctionality. The presence of both an electron-donating amino group and an electron-withdrawing ester group, combined with the synthetically versatile iodo-substituent, allows for a range of chemical manipulations. smolecule.com

The iodo group is a key feature, enabling participation in numerous coupling reactions to build more complex molecular frameworks. This reactivity is fundamental to its role as a building block in organic synthesis. The ability to selectively react at different positions on the molecule allows chemists to construct diverse and complex aromatic structures with precise control over the substitution pattern. The use of polyfunctional magnesium and zinc reagents in conjunction with iodo-substituted aromatics like this one has expanded the toolbox for creating novel functionalized molecules. beilstein-journals.org

Research on the Biological Relevance and Medicinal Chemistry Implications of Ethyl 2 Amino 5 Iodobenzoate Derivatives

Investigation of Enzyme Inhibition Mechanisms

The unique electronic and structural properties of derivatives synthesized from ethyl 2-amino-5-iodobenzoate make them candidates for interacting with various biological targets, including enzymes that are critical to cellular signaling pathways.

Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, thereby playing a vital role in regulating signal transduction pathways that control cell growth, differentiation, metabolism, and apoptosis. scbt.comnih.gov The dysregulation of PTP activity is implicated in numerous diseases, including cancer and diabetes, making them attractive targets for therapeutic intervention. nih.gov

While the anthranilate scaffold is explored for various biological activities, specific research focusing on derivatives of this compound as inhibitors of protein tyrosine phosphatases is not extensively documented in the current scientific literature. The development of PTP inhibitors is a challenging field due to the highly conserved and positively charged nature of the PTP active site, which makes achieving selectivity and cell permeability difficult. Therefore, the investigation of iodinated anthranilate derivatives for PTP inhibition represents a potential area for future research.

Although specific SAR studies for PTP inhibitors derived from this compound are not available, general principles for this class of enzymes have been established. An effective PTP inhibitor typically contains a phosphotyrosine (pTyr) mimetic group that can bind to the highly conserved active site. Additionally, developing non-covalent, reversible inhibitors is often preferred to minimize off-target effects.

Structure-activity relationship studies on other classes of PTP inhibitors have shown that potency and selectivity can be achieved by exploiting secondary binding pockets adjacent to the active site. Modifications to the aromatic scaffold of an inhibitor can introduce functionalities that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with non-conserved residues among different PTPs, thereby conferring selectivity. The iodine atom on the this compound ring, for instance, could be a key site for modification to explore such interactions in novel inhibitor designs.

Exploration of Biological Activity in Cellular Systems

Derivatives of this compound have been synthesized and evaluated for their effects on various cancer cell lines, demonstrating significant potential as cytotoxic and antiproliferative agents.

Research into the aminocarbonylation of ethyl 2-substituted 5-iodobenzoates has led to the synthesis of a series of 5-carboxamide and 5-glyoxylamide derivatives. Certain 5-glyoxylamido derivatives have demonstrated noteworthy cytotoxic potential against specific human cancer cell lines. In vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test, were used to quantify the antiproliferative effects of these compounds.

Notably, specific 5-glyoxylamido derivatives exhibited significant cytotoxicity against the MCF-7 breast cancer cell line and the T98G glioblastoma cell line. An important aspect of these findings was the selectivity of the compounds; the synthesized derivatives were found to be non-toxic against normal (non-cancerous) DF-2 cells, suggesting a favorable therapeutic window. This selectivity is a critical factor in the development of potential anticancer agents.

| Compound Derivative | Target Cancer Cell Line | Observed Activity | Selectivity |

|---|---|---|---|

| 5-Glyoxylamido Derivative A | MCF-7 (Breast Cancer) | Good Cytotoxic Potential | Non-toxic to normal DF-2 cells |

| 5-Glyoxylamido Derivative B | T98G (Glioblastoma) | Good Cytotoxic Potential | Non-toxic to normal DF-2 cells |

The cytotoxic effects observed in cancer cells are often mediated by the induction of apoptosis (programmed cell death) and interference with the cell cycle. For derivatives of this compound, the mechanism of action is believed to involve these pathways. Studies on related heterocyclic compounds show that they can induce apoptosis by activating key effector proteins such as caspases and altering the levels of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. ukrbiochemjournal.org

Further molecular modeling studies on the cytotoxic 5-glyoxylamido derivatives suggest that their mode of action may involve the inhibition of cyclin-dependent kinases (CDKs), specifically CDK6 and CDK9. CDKs are critical regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest, typically at the G1/S or G2/M checkpoints, which subsequently triggers the apoptotic cascade. mdpi.com This proposed mechanism aligns with the observed antiproliferative effects and provides a clear direction for further mechanistic studies.

Design and Synthesis of Bioactive Analogs for Target Validation

The chemical structure of this compound provides a robust platform for the synthesis of diverse analogs. The presence of the iodo group is particularly advantageous, as it serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions.

A highly effective method for creating bioactive analogs from this scaffold is palladium-catalyzed aminocarbonylation. dntb.gov.uanih.gov This reaction utilizes the aryl iodide functionality to introduce a carbonyl group and an amine nucleophile in a single step, providing an efficient route to a wide array of 5-carboxamide and 5-glyoxylamide derivatives. By varying the amine nucleophile, chemists can systematically modify the structure of the final compound to explore structure-activity relationships and optimize biological activity. This synthetic strategy is instrumental in generating libraries of related compounds for screening and validating biological targets like CDKs. The reaction is typically carried out under mild conditions and shows tolerance to various functional groups, making it a powerful tool in medicinal chemistry. rsc.orgrsc.org

Development of Potential Therapeutic Lead Compounds

The core structure of 2-amino-5-iodobenzoic acid esters has been utilized in the development of compounds with potential applications in oncology and infectious diseases. The related compound, mthis compound, has been identified as a useful precursor for creating molecules targeting cancer and inflammatory conditions. chemimpex.comchemimpex.com Its utility stems from its role as a key intermediate that can be chemically modified to produce more complex pharmaceutical agents. chemimpex.com

Research has shown that derivatives of the closely related mthis compound exhibit potent inhibitory activity against certain cancer cell lines. biosynth.com For instance, this compound has demonstrated efficacy against murine melanoma cells. biosynth.com Furthermore, it has been investigated as a component of combination therapies, showing synergistic effects when used alongside other treatments like acridone (B373769) and radiation, which led to a significant reduction in tumor size in preclinical models. biosynth.com This suggests that the 2-amino-5-iodobenzoate scaffold could be a promising starting point for the design of new anticancer drugs.

In addition to its applications in cancer research, the 2-amino-5-iodobenzoate structure is also being explored for the development of anti-inflammatory and antimicrobial agents. chemimpex.comchemimpex.com The versatility of this chemical framework allows for the synthesis of a diverse range of derivatives with the potential for various therapeutic applications.

Table 1: Investigational Therapeutic Applications of 2-Amino-5-iodobenzoate Derivatives

| Therapeutic Area | Application | Key Findings |

| Oncology | Anticancer Agent | Potent inhibitory activity against murine melanoma cells. biosynth.com |

| Oncology | Combination Therapy | Synergistic effects with acridone and radiation in tumor reduction. biosynth.com |

| Oncology | Cancer Imaging | Can be used as an activatable probe for imaging cancer. biosynth.com |

| Infectious Diseases | Antimicrobial Agents | Serves as a building block for the synthesis of antimicrobial compounds. chemimpex.comchemimpex.com |

| Inflammation | Anti-inflammatory Agents | Used as an intermediate in the development of anti-inflammatory drugs. chemimpex.comchemimpex.com |

Impact on Intracellular Signaling Pathways

The precise mechanisms of action and the impact on intracellular signaling pathways for derivatives of this compound are not extensively detailed in the available research. However, based on the observed biological activities of the related mthis compound, some potential mechanisms can be inferred.

The anticancer effects of mthis compound have been linked to its ability to interfere with fundamental cellular processes. It is suggested that this compound can bind to DNA and inhibit protein synthesis, which ultimately leads to cell death. biosynth.com This mode of action is a common strategy for many chemotherapeutic agents, as it targets the rapid proliferation characteristic of cancer cells. The ability to disrupt DNA replication and protein production indicates a profound impact on the intracellular machinery that governs cell growth and division. Further research is needed to elucidate the specific signaling pathways that are modulated by these compounds to bring about their therapeutic effects.

Computational and Theoretical Investigations of Ethyl 2 Amino 5 Iodobenzoate and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become standard for investigating the molecular properties of organic compounds. These methods provide detailed information on electronic structure, molecular orbitals, and charge distribution.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. numberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. numberanalytics.comiqce.jp

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. materialsciencejournal.orgresearchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For ethyl 2-amino-5-iodobenzoate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would likely be distributed over the electron-withdrawing ester group and the benzene (B151609) ring.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity.

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors for an Analogous Aromatic Amine Note: Data is representative of calculations on similar molecules, as specific values for this compound are not publicly available. Calculations are often performed at the B3LYP/6-311G(d,p) level. materialsciencejournal.org

| Parameter | Value (eV) | Significance |

| EHOMO | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. libretexts.org The map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de Different colors are used to represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. libretexts.orguni-muenchen.de

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the ester carbonyl group and the nitrogen atom of the amino group. These areas are the primary sites for interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the aromatic ring, indicating these are potential sites for nucleophilic interactions.

This charge distribution highlights the molecule's polarity and its preferred sites for intermolecular interactions. proteopedia.org

Spectroscopic Property Predictions

Computational methods are also extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is one of the most common approaches for predicting ¹H and ¹³C NMR spectra. researchgate.net

Calculations can be performed in a vacuum or by using a solvent model, like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), to more accurately reflect experimental conditions. researchgate.net The predicted chemical shifts for this compound can be compared to experimental values of its parent compound, 2-amino-5-iodobenzoic acid, to validate the assigned structure. chemicalbook.com Discrepancies may arise from solvent effects or conformational dynamics not fully captured by the theoretical model.

Table 2: Comparison of Predicted ¹H NMR Chemical Shifts for this compound and Experimental Shifts for a Related Compound Note: Calculated values are hypothetical estimates based on theoretical principles. Experimental values are for the parent compound, 2-amino-5-iodobenzoic acid, in DMSO-d6 and serve as a reference. chemicalbook.com

| Proton | Calculated Shift (ppm) | Experimental Shift (ppm) chemicalbook.com |

| Aromatic H (ortho to COOH) | 8.1 | 7.95 |

| Aromatic H (ortho to I) | 7.6 | 7.47 |

| Aromatic H (ortho to NH₂) | 6.8 | 6.63 |

| Ethyl CH₂ | 4.3 | N/A |

| Ethyl CH₃ | 1.4 | N/A |

Infrared (IR) Vibrational Frequency Analysis

Theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum of a molecule. The calculation determines the frequencies of different vibrational modes within the molecule, such as stretching, bending, and torsional motions. These calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other approximations inherent in the harmonic oscillator model. researchgate.net

The predicted spectrum for this compound would show characteristic peaks corresponding to its functional groups. Comparing this theoretical spectrum with an experimental Fourier-transform infrared (FT-IR) spectrum helps in assigning the observed absorption bands to specific molecular vibrations.

Table 3: Predicted IR Vibrational Frequencies for Key Functional Groups in this compound Note: Frequencies are representative values based on DFT calculations for analogous molecules. mdpi.com

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | Amino (-NH₂) | 3450 |

| N-H Symmetric Stretch | Amino (-NH₂) | 3350 |

| C-H Aromatic Stretch | Benzene Ring | 3100-3000 |

| C=O Ester Stretch | Carbonyl (-COO-) | 1710 |

| C-N Stretch | Amino-Aromatic | 1300 |

| C-O Ester Stretch | Ester (-O-C) | 1250 |

| C-I Stretch | Iodo-Aromatic | 550 |

Molecular Modeling and Dynamics

Computational and theoretical investigations provide a powerful lens through which to understand the nuanced behavior of this compound and its related compounds at an atomic level. These in silico methods offer insights into molecular structure, intermolecular forces, and potential biological interactions that are often difficult to ascertain through experimental techniques alone.

Conformational Analysis and Tautomerism Studies

Tautomerism, the interconversion of structural isomers, is a key consideration for aminobenzoates. numberanalytics.com The amino group in this compound can potentially exist in equilibrium with its imino tautomer. While the amino form is generally predominant, factors such as solvent, temperature, and interactions with other molecules can shift this equilibrium. numberanalytics.comnih.gov Studies on related aminobenzoic acid derivatives have shown that the tautomeric state can be influenced by the pKa of interacting co-molecules and can even lead to the rare phenomenon of tautomeric polymorphism, where different tautomers crystallize as distinct polymorphic forms. researchgate.net Computational studies, often employing density functional theory (DFT), are crucial for predicting the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

The iodine atom in this compound is not merely a bulky substituent; it is an active participant in directing intermolecular interactions through halogen bonding. beilstein-journals.org Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a Lewis base. beilstein-journals.orgnih.gov Iodine, being large and polarizable, is a particularly effective halogen bond donor. richmond.edu In the solid state, these I⋯N or I⋯O interactions can play a significant role in the assembly of molecules into larger, ordered structures. nih.gov Computational analyses have been used to compare the strength and directionality of N···I versus O···I halogen bonds, revealing that I···O interactions can be shorter and energetically more favorable in some systems. acs.org

Alongside halogen bonds, the more conventional hydrogen bonds, involving the amino group as a donor and the carbonyl oxygen of the ester group as an acceptor, are also critical. These interactions can occur both intramolecularly, stabilizing the planar structure of the molecule, and intermolecularly, linking molecules into chains or more complex networks. The interplay between hydrogen and halogen bonding provides a powerful strategy for the rational design and synthesis of supramolecular architectures. nih.gov

Crystal Packing and Polymorphism Studies of Derivatives

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces. In derivatives of this compound, this includes hydrogen bonding, halogen bonding, and π-π stacking interactions between aromatic rings. nih.govmdpi.com The study of crystal packing is essential for understanding and controlling the physical properties of solid materials.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in substituted benzoates. researchgate.nettandfonline.comtandfonline.com Different polymorphs of the same compound can exhibit distinct properties, including melting point, solubility, and stability. researchgate.net Investigations into the polymorphism of substituted benzoates have revealed that different crystal forms can arise from variations in intermolecular interactions, leading to different packing arrangements. researchgate.nettandfonline.com For example, studies on cyano biphenyl-substituted benzoates have identified different smectic and nematic phases, which are types of liquid crystal phases that can be considered a form of polymorphism. tandfonline.comtandfonline.com The formation of specific polymorphs can sometimes be controlled by the choice of solvent or crystallization conditions. researchgate.net

In Silico Approaches in Drug Discovery

The application of computational methods in drug discovery has become an indispensable tool for identifying and optimizing new therapeutic agents. For derivatives of this compound, these in silico approaches can predict their potential as drug candidates and guide their synthetic modification to enhance activity and selectivity.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. This method is used to understand the binding mode of a ligand and to estimate its binding affinity. Derivatives of this compound have been investigated as potential inhibitors of various enzymes. researchgate.netacs.org For instance, molecular docking studies have been performed on aminobenzoic acid derivatives to explore their interactions with the active sites of enzymes like acetylcholinesterase, a target in Alzheimer's disease research. ufms.brresearchgate.net

These studies reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For example, docking studies of aminobenzoic acid derivatives in the active site of the ribosome have provided a structural basis for their mechanism of action. nih.govacs.org In the case of sulfonamide derivatives of para-aminobenzoic acid, molecular dynamics simulations suggested that π-interactions were the primary contributors to ligand binding rather than hydrogen bonding. mdpi.com Such insights are invaluable for the rational design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. nih.gov

QSAR studies have been successfully applied to various derivatives of aminobenzoic acid. ufms.brufms.brbohrium.com For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study p-aminobenzoic acid derivatives as acetylcholinesterase inhibitors. ufms.brufms.br These models generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobic or hydrophilic character are predicted to increase or decrease biological activity. ufms.br Such studies have highlighted the importance of hydrophobic and electrostatic fields in governing the bioactivity of these compounds. ufms.br QSAR analyses of benzoylaminobenzoic acid derivatives as antibacterial agents have revealed that inhibitory activity increases with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov This information provides a clear roadmap for the targeted design of new analogs with improved therapeutic potential. researchgate.net

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-5-iodobenzoate, and how do reaction parameters affect yield?

this compound is typically synthesized via iodination of ethyl 2-aminobenzoate. A method adapted from microwave-assisted synthesis involves reacting anthranilate derivatives with iodine and oxidizing agents. For example, methyl anthranilate reacts with iodine and hydrogen peroxide-urea in ethyl acetate to yield mthis compound (91% yield) . While this example uses a methyl ester, analogous conditions (e.g., substituting ethanol for methanol in esterification) can be applied to synthesize the ethyl derivative. Key factors include reaction time, solvent polarity, and stoichiometry of iodine. Optimizing these parameters can mitigate side reactions (e.g., over-iodination) and improve purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : The iodine atom at the 5-position deshields adjacent protons, causing distinct splitting patterns in <sup>1</sup>H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm). <sup>13</sup>C NMR will show signals for the ester carbonyl (~165 ppm) and iodine-adjacent carbons.

- IR Spectroscopy : Peaks for the ester C=O (~1700 cm⁻¹) and NH₂ groups (~3350 cm⁻¹) confirm functional groups.

- Mass Spectrometry : The molecular ion peak at m/z 291.09 (C₉H₁₀INO₂) aligns with the molecular weight .

- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) can assess purity and resolve isomers.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethyl acetate. Stability data indicate decomposition at temperatures >100°C, with a boiling point of ~347.9°C . Storage at ambient temperatures in airtight, light-protected containers is recommended to prevent iodination reversal or ester hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield iodination of ethyl 2-aminobenzoate?

A comparative study of iodination methods reveals:

| Method | Catalyst/Oxidant | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional I₂/HNO₃ | Nitric acid | Acetic acid | 65–75 | 90–95 |

| Microwave-assisted | H₂O₂-Urea | Ethyl acetate | 85–91* | ≥98 |

| *Reported for methyl analog; ethyl ester expected to follow similar trends. | ||||

| Microwave irradiation enhances reaction efficiency by reducing time (1.5 hours vs. 12–24 hours conventionally) and minimizing byproducts. |

Q. What mechanistic insights explain the regioselectivity of iodination in this compound synthesis?

The amino group at the 2-position activates the benzene ring via electron-donating effects, directing electrophilic iodination to the para (5-) position. Computational studies (DFT) suggest that the transition state for iodination at the 5-position is lower in energy (~15 kcal/mol) compared to meta (3-) substitution due to favorable orbital overlap . Competing pathways (e.g., ortho iodination) are suppressed by steric hindrance from the ethyl ester.

Q. How does this compound serve as a precursor in cross-coupling reactions for medicinal chemistry applications?

The iodine atom enables participation in Ullmann, Suzuki-Miyaura, and Sonogashira couplings. For example:

- Suzuki Coupling : Reacting with aryl boronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives (potential kinase inhibitors).

- Cyclization Reactions : Under radical conditions (AIBN, Bu₃SnH), the compound forms quinoline scaffolds via intramolecular C–N bond formation . These transformations highlight its utility in constructing pharmacophores, though biological activity studies require further validation.

Q. How can researchers resolve contradictions in reported reactivity of this compound derivatives?

Discrepancies in reaction outcomes (e.g., variable yields in cross-couplings) may arise from:

- Impurity Profiles : Residual catalysts (e.g., Pd) or moisture-sensitive intermediates.

- Solvent Effects : Polar solvents (DMF) stabilize transition states in Pd-mediated reactions, while non-polar solvents favor radical pathways. Systematic studies using controlled conditions (e.g., glovebox for air-sensitive reactions) and advanced characterization (XRD for crystal structure validation) are recommended .

Methodological Recommendations

- Synthetic Protocols : Prioritize microwave-assisted methods for scalability and reproducibility .

- Analytical Workflows : Combine HPLC with HRMS to detect trace impurities (e.g., deiodinated byproducts).

- Safety : Use fume hoods and personal protective equipment (PPE) due to the compound’s irritant properties (skin/eye/respiratory hazards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.